An In-Depth Technical Guide to 4-(1-Hydroxyethyl)benzonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(1-Hydroxyethyl)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
4-(1-Hydroxyethyl)benzonitrile is a substituted aromatic compound that has emerged as a molecule of significant interest in modern chemical research and development. Its structure, featuring a benzene ring substituted at the para-position with a nitrile group (-C≡N) and a 1-hydroxyethyl group [-CH(OH)CH₃], bestows upon it a unique combination of chemical reactivity and chirality.[1] This chirality, centered at the carbon bearing the hydroxyl group, means it exists as two distinct enantiomers: (R)-4-(1-Hydroxyethyl)benzonitrile and (S)-4-(1-Hydroxyethyl)benzonitrile.
The strategic placement of three key functional components—the aromatic ring, the versatile nitrile group, and the chiral secondary alcohol—makes 4-(1-Hydroxyethyl)benzonitrile a highly valuable and versatile intermediate in organic synthesis.[1] Its primary significance lies in its role as a key building block for more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The nitrile group can undergo a variety of transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, while the secondary alcohol can be oxidized to a ketone. This dual functionality allows for the creation of a diverse library of derivatives. The stereochemistry of the hydroxyl group is often a critical determinant of biological activity, making the stereoselective synthesis of this compound a major focus of research.[1]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of 4-(1-Hydroxyethyl)benzonitrile is fundamental for its application in synthesis and drug design. While experimental data on some properties remain limited in publicly accessible literature, a combination of supplier information and computational data provides a solid foundation for its characterization.
Core Physicochemical Data
| Property | Value/Information | Source(s) |
| IUPAC Name | 4-(1-hydroxyethyl)benzonitrile | [2] |
| CAS Number | 52067-35-3 | [2][3] |
| Molecular Formula | C₉H₉NO | [2][3][4] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| Appearance | White solid | [5] |
| Storage | Sealed in dry, 2-8°C | [3] |
| Purity (Typical) | ≥95% - 97% | [3][4] |
| XLogP3-AA | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Rotatable Bond Count | 1 | [2][3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of 4-(1-Hydroxyethyl)benzonitrile. Below is a summary of expected spectroscopic features based on its structure and available data for related compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the hydroxyethyl group, the methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as two doublets in the aromatic region (approx. 7.4-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The methine proton (CH-OH) would appear as a quartet (due to coupling with the methyl group) around 4.9-5.0 ppm. The methyl protons (-CH₃) would present as a doublet around 1.5 ppm. The hydroxyl proton (-OH) signal would be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms. Key expected signals include the nitrile carbon (C≡N) around 118-120 ppm, the quaternary aromatic carbon attached to the nitrile group around 110-115 ppm, and the other aromatic carbons between 125-150 ppm. The methine carbon (CH-OH) would be found around 70 ppm, and the methyl carbon (-CH₃) would be upfield, around 25 ppm.[2]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group (O-H stretch). C-H stretching vibrations for the aromatic and alkyl groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
MS (Mass Spectrometry): In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 147. A prominent fragment ion would be expected at m/z = 132, corresponding to the loss of the methyl group ([M-CH₃]⁺).[2][5]
Synthesis of 4-(1-Hydroxyethyl)benzonitrile
The most common and strategically important method for synthesizing 4-(1-Hydroxyethyl)benzonitrile is the reduction of its corresponding ketone, 4-acetylbenzonitrile.[6] Given the significance of the chirality of the secondary alcohol in pharmaceutical applications, enantioselective reduction methods are of paramount importance.
Asymmetric Reduction of 4-Acetylbenzonitrile
The enantioselective reduction of prochiral ketones is a well-established and powerful tool in organic synthesis for creating chiral secondary alcohols.[7] Catalytic systems employing chiral ligands or auxiliaries can deliver high enantiomeric excess (ee) of the desired alcohol enantiomer. One of the most effective methods involves the use of chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction.[8]
This protocol describes a representative procedure for the enantioselective reduction of 4-acetylbenzonitrile to (S)-4-(1-Hydroxyethyl)benzonitrile using an (S)-oxazaborolidine catalyst and borane as the reducing agent.
Materials:
-
4-Acetylbenzonitrile
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][3][9]oxazaborole (CBS catalyst) solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the CBS catalyst solution (e.g., 0.1 equivalents).
-
Cool the flask to 0°C in an ice bath and slowly add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) dropwise while stirring.
-
Stir the mixture at 0°C for 10-15 minutes to allow for the formation of the catalyst-borane complex.
-
In a separate flask, dissolve 4-acetylbenzonitrile (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-acetylbenzonitrile to the catalyst-borane complex mixture at 0°C over a period of 30-60 minutes using a syringe pump to ensure a controlled reaction rate.
-
Upon completion of the addition, allow the reaction to stir at 0°C for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Add 1 M HCl and allow the mixture to warm to room temperature. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched 4-(1-Hydroxyethyl)benzonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive borane reagent with atmospheric oxygen and moisture.
-
Anhydrous Solvents: Water will react with and quench the borane reducing agent.
-
CBS Catalyst: The chiral oxazaborolidine forms a complex with borane, creating a chiral environment that directs the hydride delivery to one face of the ketone, resulting in high enantioselectivity.[8]
-
Slow Addition of Ketone: Maintains a low concentration of the free ketone, which helps to suppress the uncatalyzed background reduction that would lead to the racemic product.
-
Methanol Quench: Safely destroys any excess borane reagent.
-
Acidic Workup: Hydrolyzes the borate esters formed during the reaction to liberate the free alcohol.
Key Chemical Reactions
The dual functionality of 4-(1-Hydroxyethyl)benzonitrile allows for a range of chemical transformations at both the hydroxyl and nitrile groups.
Oxidation of the Hydroxyl Group
The secondary alcohol can be readily oxidized back to the corresponding ketone, 4-acetylbenzonitrile. This transformation is useful if the hydroxyl group was used as a temporary protecting group or if further reactions on the aromatic ring are desired before re-establishing the ketone functionality. A variety of modern, mild oxidation methods are suitable for this purpose, avoiding harsh conditions that might affect the nitrile group.
-
Common Oxidizing Agents:
-
Dess-Martin Periodinane (DMP): A mild and highly efficient reagent for the oxidation of primary and secondary alcohols.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.
-
TEMPO-based systems: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) for a selective and efficient oxidation.[10]
-
Potassium Bromate (KBrO₃) with a Cerium Catalyst: This system has been shown to be effective for the oxidation of benzylic secondary alcohols to their corresponding ketones.[11]
-
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, yielding 4-(1-aminoethyl)benzonitrile. This transformation is a critical step in the synthesis of many pharmaceutical agents, as the resulting primary amine serves as a key handle for introducing further molecular complexity, for instance, through amide bond formation.
-
Common Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like THF, followed by an aqueous workup.[12]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is often considered "greener" than using metal hydrides.[12] It's important to note that under certain conditions, some catalysts like Pd/C could potentially be too aggressive and lead to side reactions. Selective catalysts like platinum on carbon (Pt/C) at low hydrogen pressure are sometimes preferred to avoid unwanted reductions.[13]
-
Diisopropylaminoborane: In the presence of a catalytic amount of a lithium ion source, this reagent can effectively reduce a wide range of aromatic nitriles to their corresponding primary amines.[14]
-
Applications in Drug Discovery and Development
4-(1-Hydroxyethyl)benzonitrile is a valuable intermediate in the synthesis of biologically active molecules due to its structural features. The benzonitrile moiety itself is a common pharmacophore found in numerous drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.
A key application of chiral hydroxybenzonitrile derivatives is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . These are compounds that bind to estrogen receptors but have different effects in different tissues. A structurally related compound, 4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile, is highlighted as a key intermediate in the synthesis of SERMs used in the treatment of hormone-dependent cancers like breast cancer.[9] The specific stereochemistry of the hydroxyl group is often crucial for achieving the desired selective modulation of the estrogen receptor.
While direct examples of marketed drugs derived from 4-(1-Hydroxyethyl)benzonitrile are not readily found in the public domain, its structural motif is present in numerous patented compounds and clinical candidates. Its utility lies in providing a chiral scaffold that can be elaborated into more complex structures with desired pharmacological profiles.
Safety and Handling
4-(1-Hydroxyethyl)benzonitrile is classified as harmful and an irritant. Proper safety precautions must be observed when handling this compound in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If swallowed: Rinse mouth and seek immediate medical attention.
-
If on skin: Remove contaminated clothing and wash the affected area with soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
Conclusion
4-(1-Hydroxyethyl)benzonitrile stands out as a strategically important chiral building block in modern organic synthesis. Its unique combination of a reactive nitrile group, a chiral secondary alcohol, and an aromatic scaffold provides a versatile platform for the synthesis of complex molecular architectures. The ability to produce this compound in high enantiomeric purity through well-established asymmetric reduction protocols further enhances its value, particularly in the field of drug discovery and development. A thorough understanding of its physicochemical properties, synthetic routes, and chemical reactivity is essential for researchers and scientists aiming to leverage this potent intermediate in the creation of novel and impactful chemical entities.
References
-
4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile - MySkinRecipes. (URL: [Link])
-
4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN. (URL: [Link])
-
4-(1-Hydroxyethyl)benzonitrile - AOBChem USA. (URL: [Link])
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. (URL: [Link])
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (URL: [Link])
-
Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. (URL: [Link])
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. (URL: [Link])
-
Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile - PrepChem.com. (URL: [Link])
-
4-(1-Hydroxyethyl)benzonitrile - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
-
(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID - PubChem. (URL: [Link])
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Chemistry Stack Exchange. (URL: [Link])
-
Ritter reaction of benzyl alcohols with nitriles a | Download Table - ResearchGate. (URL: [Link])
-
Enantioselective Reduction of Ketones. (URL: [Link] ketone01.pdf)
-
Amines - NCERT. (URL: [Link])
-
bmse000284 Benzonitrile at BMRB. (URL: [Link])
-
Reductive deaminative conversion of nitriles to alcohols using paraformaldehyde in aqueous solution - The Royal Society of Chemistry. (URL: [Link])
-
4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO) - PubChemLite. (URL: [Link])
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PubMed Central. (URL: [Link])
-
4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio - University of York. (URL: [Link])
-
2,3,5,6-Tetrafluoro-4-(1-hydroxyethyl)benzonitrile - PubChem. (URL: [Link])
Sources
- 1. 4-(1-Hydroxyethyl)benzonitrile | 52067-35-3 | Benchchem [benchchem.com]
- 2. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. aobchem.com [aobchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. CAS 1443-80-7: 4-Acetylbenzonitrile | CymitQuimica [cymitquimica.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. york.ac.uk [york.ac.uk]
- 9. 4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile [myskinrecipes.com]
- 10. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. ncert.nic.in [ncert.nic.in]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
